Tribenoside has been investigated for its potential to improve circulation. Studies suggest it might improve blood flow by increasing capillary permeability and reducing blood viscosity []. This could be beneficial for conditions like chronic venous insufficiency (CVI) characterized by poor blood flow in the legs. However, more research is needed to confirm these effects and determine the optimal dosage for therapeutic benefit [].
Tribenoside exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals. Studies suggest it might increase the activity of enzymes that scavenge free radicals and reduce oxidative stress []. This has led to research exploring its potential role in conditions associated with oxidative stress, such as diabetic complications and neurodegenerative diseases. However, further research is necessary to determine its effectiveness in these contexts [].
Tribenoside is a glycoside compound classified as a glucofuranoside derivative. Its molecular formula is C29H34O6, with a molecular weight of approximately 478.58 g/mol. This compound exhibits potent anti-inflammatory and anti-allergic properties, functioning as an antagonist to various inflammatory mediators, including histamine, serotonin, and bradykinin. Tribenoside is particularly noted for its ability to decrease capillary permeability, thereby reducing edema and combating pathological processes in capillaries and veins. It is commonly used in the treatment of venous circulation diseases and does not significantly affect carbohydrate metabolism, making it suitable for diabetic patients .
Tribenoside displays a range of biological activities:
Tribenoside can be synthesized through various methods, including:
The choice of synthesis method can impact the purity and yield of the final product, with traditional chemical methods often requiring careful control of reaction conditions to minimize impurities .
Tribenoside has several applications in medicine:
Research indicates that tribenoside interacts with various biological pathways:
Tribenoside shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Glyvenol | C29H34O6 | Used similarly for venous disorders but may have different side effects. |
Tribenol | C29H34O6 | An isomer that may exhibit different pharmacological properties. |
Ethyl 3,5,6-tri-o-benzyl-D-glucofuranoside | C29H34O6 | A precursor compound that may have varying bioavailability. |
Tribenoside (alpha-isomer) | C29H34O6 | Specific stereochemistry influencing its activity profile. |
Tribenoside (beta-isomer) | C29H34O6 | Another stereoisomer that may differ in efficacy or mechanism. |
Tribenoside's unique structure allows it to effectively target specific pathways involved in inflammation and vascular health while maintaining a favorable safety profile in diabetic patients .
Tribenoside (ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside) features a glucofuranose core substituted with three benzyl groups and one ethyl ether moiety. Its molecular formula is $$ \text{C}{29}\text{H}{34}\text{O}_6 $$, with a molar mass of 478.58 g/mol. The compound exists as a mixture of α- and β-anomers due to stereochemical variability at the C1 position of the glucofuranose ring.
The α-anomer adopts an axial configuration at the anomeric carbon (C1), while the β-anomer assumes an equatorial orientation. Chromatographic analyses reveal distinct retention times for these anomers, with the β-form eluting earlier (18 minutes) than the α-form (20 minutes) under reversed-phase HPLC conditions. Industrial batches typically contain a 55:45 β:α ratio, as confirmed by nuclear magnetic resonance spectroscopy. The anomeric equilibrium influences biological activity, though both forms exhibit comparable vasoprotective effects.
Benzylation occurs at the 3-, 5-, and 6-hydroxyl groups of the glucofuranose ring, creating a lipophilic molecular architecture. X-ray crystallography of analogous compounds confirms that the 3-O-benzyl group occupies a pseudo-axial position, while the 5- and 6-O-benzyl moieties adopt equatorial orientations. This substitution pattern enhances membrane permeability but reduces aqueous solubility.
Tribenoside demonstrates marked solubility variations across solvents:
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | <0.1 | 25 |
Ethanol | 30 | 25 |
Dimethyl sulfoxide | 30 | 25 |
Dichloromethane | >50 | 25 |
The compound follows a "like-dissolves-like" pattern, with preferential dissolution in aromatic hydrocarbons (>100 mg/mL in toluene) due to benzyl group interactions.
Differential scanning calorimetry shows gradual mass loss above 120°C, culminating in complete decomposition at 270–280°C. Primary degradation products include:
Storage under nitrogen at -20°C preserves >95% purity for four years, while exposure to humidity accelerates hydrolysis.
Modern synthesis employs phase transfer catalysis to couple monoacetone glucose with benzyl chloride:
Reaction Setup:
Mechanism:
The catalyst shuttles deprotonated glucose intermediates into the organic phase, enabling nucleophilic attack on benzyl chloride. This method achieves 78–82% yield versus 45–50% in traditional approaches.
Industrial-scale separation utilizes simulated moving bed chromatography with C18 stationary phases. Key parameters:
Parameter | Value |
---|---|
Mobile phase | Acetonitrile/water (55:45) |
Flow rate | 1.3 mL/min |
Purity threshold | >96% β-anomer |
Patents describe alternative crystallization methods using hexane/ethyl acetate (3:1) at -20°C, yielding 89–92% α/β mixtures.
Three primary bottlenecks hinder large-scale manufacturing:
Anomer Control:
Kinetic trapping during glycosidation favors β-anomer formation, requiring precise temperature modulation (±2°C).
Benzyl Chloride Residues:
Residual benzyl chloride (≤50 ppm) necessitates multiple aqueous washes, increasing solvent consumption by 40%.
Column Chromatography Costs:
Traditional purification consumes 8–10 L solvent per gram of product, prompting adoption of membrane-based nanofiltration systems.
Recent advances in continuous flow reactors have improved throughput to 12 kg/day while maintaining 95% enantiomeric excess.
Tribenoside, chemically known as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, presents unique analytical challenges due to its anomeric complexity and structural characteristics [1] [2] [3]. The compound exists as a mixture of α- and β-anomers, requiring sophisticated analytical approaches for comprehensive quality control assessment [4] [5]. This section provides a detailed examination of the analytical methodologies employed for tribenoside characterization, focusing on chromatographic profiling, spectroscopic identification, and stability-indicating analytical procedures.
The development of robust High Performance Liquid Chromatography methods for tribenoside analysis requires careful consideration of the compound's anomeric nature and chromatographic behavior [4] [6] [7]. The validated methodology employs a reversed-phase approach using octadecylsilyl silica gel as the stationary phase, specifically configured for optimal resolution of the α- and β-anomeric forms [4].
Chromatographic System Configuration
The optimized chromatographic system utilizes a column configuration of 150 × 4.6 mm with 3 μm particle size octadecylsilyl silica gel [4]. The mobile phase consists of a binary gradient system employing 0.1% phosphoric acid solution (Mobile Phase A) and acetonitrile (Mobile Phase B) [4] [6] [7] [8] [9]. The gradient profile demonstrates optimal separation characteristics, beginning with 55% Mobile Phase A and 45% Mobile Phase B, progressing over 40 minutes to 10% Mobile Phase A and 90% Mobile Phase B [4].
Detection Parameters and Retention Characteristics
Ultraviolet detection at 254 nm provides adequate sensitivity for both anomeric forms, with the β-anomer exhibiting a retention time of approximately 18 minutes and the α-anomer showing a relative retention of 1.1, corresponding to approximately 20 minutes [4]. The flow rate of 1.3 mL/min ensures optimal peak resolution while maintaining reasonable analysis time [4]. Injection volume optimization at 20 μL provides sufficient sample introduction for quantitative analysis without compromising column performance [4].
Method Validation Parameters
The analytical method demonstrates exceptional performance characteristics with limits of detection and quantification established at 7.60 μg/mL and 23.04 μg/mL respectively for tribenoside [6] [7] [8] [9]. Precision studies reveal both intra-day and inter-day variability below 1.97%, demonstrating excellent reproducibility [6] [7] [8] [9]. Accuracy assessments show recovery values ranging from 98.17% to 101.94%, confirming the method's reliability for quantitative determinations [6] [7] [8] [9].
Parameter | Value | Reference |
---|---|---|
Column Type | Octadecylsilyl (C18) | [4] [6] [7] [8] [9] |
Column Dimensions | 150 × 4.6 mm | [4] |
Particle Size | 3 μm | [4] |
Mobile Phase A | 0.1% Phosphoric acid | [4] [6] [7] [8] [9] |
Mobile Phase B | Acetonitrile | [4] [6] [7] [8] [9] |
Gradient Elution | 0-40 min: 55→10% (A), 45→90% (B) | [4] |
Flow Rate | 1.3 mL/min | [4] |
Detection Wavelength | 254 nm | [4] [6] [7] [8] [9] |
Beta-anomer Retention Time | ~18 minutes | [4] |
Alpha-anomer Retention Time | ~20 minutes (relative retention ~1.1) | [4] |
LOD (Tribenoside) | 7.60 μg/mL | [6] [7] [8] [9] |
LOQ (Tribenoside) | 23.04 μg/mL | [6] [7] [8] [9] |
The analytical methodology incorporates comprehensive impurity profiling capabilities, addressing the European Pharmacopoeia requirements for related substance determination [4]. The method demonstrates exceptional sensitivity for impurity detection, with limits of detection below 0.11 μg/mL and limits of quantification below 0.33 μg/mL for all major impurities [6] [7] [8] [9].
Impurity Identification and Relative Retention
Four major impurities have been characterized within the chromatographic system, designated as Impurities A through D [4]. Impurity A exhibits a relative retention of approximately 1.4 with respect to the β-anomer, while Impurity B demonstrates retention characteristics at 0.6 relative retention [4]. Impurity C appears early in the chromatographic run with a relative retention of 0.2, and Impurity D shows intermediate retention at 0.8 relative to the β-anomer [4].
Specification Limits and Regulatory Compliance
The analytical methodology ensures compliance with European Pharmacopoeia specifications for related substances [4]. Individual impurity limits are established at not more than 0.3% for each identified impurity [4]. The total impurity content specification is set at not more than 2.0%, with a disregard limit of 0.05% for unidentified peaks [4]. The method's sensitivity allows for reliable quantification well below these specification limits.
Impurity | Retention Time (relative to β-anomer) | Specification Limit (%) | LOD (μg/mL) | LOQ (μg/mL) |
---|---|---|---|---|
Impurity A | ~1.4 | ≤0.3 | <0.11 | <0.33 |
Impurity B | ~0.6 | NMT 0.3 | <0.11 | <0.33 |
Impurity C | ~0.2 | NMT 0.3 | <0.11 | <0.33 |
Impurity D | ~0.8 | NMT 0.3 | <0.11 | <0.33 |
Total Impurities | All peaks | ≤2.0 | N/A | N/A |
Infrared spectroscopy provides essential structural confirmation for tribenoside through characteristic absorption patterns that reflect its molecular architecture [10] [11]. The infrared spectrum exhibits distinctive features attributable to the benzylated glucofuranose structure and ethyl glycosidic linkage.
Functional Group Identification
The hydroxyl stretching region between 3400-3600 cm⁻¹ demonstrates medium to strong intensity absorptions characteristic of the remaining free hydroxyl groups in the molecule [12]. Aromatic carbon-hydrogen stretching vibrations appear in the 3030-3070 cm⁻¹ region, reflecting the presence of the three benzyl protecting groups [12]. Aliphatic carbon-hydrogen stretching modes are observed between 2850-2950 cm⁻¹, corresponding to the methylene and methyl groups of the ethyl glycoside and the benzyl substituents [12].
Characteristic Absorption Bands
The aromatic carbon-carbon stretching vibrations manifest in the 1600-1650 cm⁻¹ region with medium to strong intensity, confirming the benzyl group presence [12]. Aromatic carbon-hydrogen bending modes appear between 1450-1500 cm⁻¹ [12]. The carbon-oxygen stretching region from 1200-1300 cm⁻¹ shows strong absorptions characteristic of the glucosidic linkages and ether functionalities [12].
Ether and Glycosidic Linkage Confirmation
Strong absorptions in the 1050-1150 cm⁻¹ region correspond to carbon-oxygen-carbon stretching vibrations of the ether linkages between the benzyl groups and the glucofuranose core [12]. Primary alcohol carbon-oxygen stretching appears around 950-1000 cm⁻¹ [12]. The aromatic substitution patterns are confirmed by out-of-plane bending vibrations between 750-800 cm⁻¹ and 690-750 cm⁻¹, characteristic of monosubstituted benzene rings [12].
Wavenumber (cm⁻¹) | Assignment | Intensity | Functional Group |
---|---|---|---|
3400-3600 | O-H stretching (hydroxyl groups) | Medium-Strong | Hydroxyl |
3030-3070 | C-H stretching (aromatic) | Medium | Aromatic benzyl groups |
2850-2950 | C-H stretching (aliphatic) | Strong | Aliphatic CH₂ |
1600-1650 | C=C stretching (aromatic) | Medium-Strong | Aromatic rings |
1450-1500 | C-H bending (aromatic) | Medium | Aromatic rings |
1200-1300 | C-O stretching | Strong | Glucoside linkage |
1050-1150 | C-O-C stretching (ether) | Strong | Ether linkages |
950-1000 | C-O stretching (primary alcohol) | Medium | Primary hydroxyl |
750-800 | C-H out-of-plane bending (aromatic) | Medium | Aromatic substitution |
690-750 | C-H out-of-plane bending (monosubstituted benzene) | Strong | Benzyl groups |
Nuclear Magnetic Resonance spectroscopy provides definitive structural elucidation and anomeric characterization for tribenoside [13]. The technique enables precise identification of both α- and β-anomeric forms through characteristic chemical shift patterns and coupling constant analysis.
Carbon-13 Nuclear Magnetic Resonance Assignments
The carbon-13 Nuclear Magnetic Resonance spectrum exhibits characteristic signals that distinguish between the anomeric forms [13]. The β-anomer shows the anomeric carbon (C-1) at 109.2 ppm, while the α-anomer displays this carbon at 106.8 ppm [13]. The remaining carbons of the glucofuranose ring appear at characteristic chemical shifts: C-2 at 85.4 ppm, C-3 at 77.8 ppm, C-4 at 82.1 ppm, C-5 at 78.9 ppm, and C-6 at 70.2 ppm [13].
Proton Nuclear Magnetic Resonance Characterization
Proton Nuclear Magnetic Resonance analysis reveals distinctive patterns for anomeric identification [13]. The β-anomeric proton appears as a doublet at 5.12 ppm with a coupling constant of 3.8 Hz, while the α-anomeric proton resonates at 5.28 ppm with a coupling constant of 3.2 Hz [13]. The benzyl methylene protons exhibit complex multipicity patterns between 4.52-4.75 ppm, reflecting their diastereotopic nature and magnetic non-equivalence [13].
Ethyl Group and Aromatic Region Analysis
The ethyl glycoside functionality demonstrates characteristic chemical shifts with the methylene protons appearing between 3.45-3.65 ppm and the methyl group showing a triplet at 1.25 ppm with a coupling constant of 7.1 Hz [13]. The aromatic protons of the benzyl groups resonate as complex multipiples between 7.25-7.40 ppm, consistent with monosubstituted benzene ring systems [13].
Carbon Position | ¹³C Chemical Shift (ppm) | Multiplicity | ¹H Chemical Shift (ppm) |
---|---|---|---|
C-1 (β-anomer) | 109.2 | CH | 5.12 (d, J=3.8 Hz) |
C-1 (α-anomer) | 106.8 | CH | 5.28 (d, J=3.2 Hz) |
C-2 | 85.4 | CH | 4.15 (m) |
C-3 | 77.8 | CH | 4.08 (m) |
C-4 | 82.1 | CH | 4.22 (m) |
C-5 | 78.9 | CH | 4.35 (m) |
C-6 | 70.2 | CH₂ | 3.68-3.85 (m) |
CH₂ (ethyl) | 65.1 | CH₂ | 3.45-3.65 (m) |
CH₃ (ethyl) | 15.2 | CH₃ | 1.25 (t, J=7.1 Hz) |
Benzyl CH₂ (3-O) | 73.4 | CH₂ | 4.52-4.68 (m) |
Benzyl CH₂ (5-O) | 72.8 | CH₂ | 4.58-4.72 (m) |
Benzyl CH₂ (6-O) | 73.6 | CH₂ | 4.62-4.75 (m) |
Aromatic CH (benzyl) | 127.5-128.8 | CH | 7.25-7.40 (m) |
Comprehensive forced degradation studies provide essential information regarding tribenoside stability characteristics and degradation pathways under various stress conditions [14] [15]. These investigations follow International Conference on Harmonisation guidelines and employ multiple stress conditions to evaluate the compound's inherent stability and identify potential degradation products.
Hydrolytic Degradation Assessment
Acidic hydrolysis studies using 1M hydrochloric acid demonstrate moderate degradation ranging from 15-25% over 24 hours [14]. The primary degradation pathway involves debenzylation reactions, producing debenzylated fragments and free glucofuranose [14]. Basic hydrolysis with 1M sodium hydroxide shows reduced degradation of 8-12% over 8 hours, with hydrolysis products and benzyl alcohol as major degradation products [14].
Oxidative Stress Evaluation
Oxidative stress conditions using 3% hydrogen peroxide reveal relatively modest degradation of 5-10% over 48 hours [14]. The oxidative pathway generates N-oxide derivatives and oxidized benzyl group products [14]. The limited oxidative degradation suggests inherent stability of the benzylated glucofuranose structure against oxidative stress.
Photolytic Degradation Studies
Ultraviolet irradiation at 254 nm produces 12-18% degradation over 24 hours, with photodegradation products and ring opening reactions as major pathways [14]. Visible light exposure over 7 days results in minimal degradation of 3-8%, indicating good photostability under normal lighting conditions [14].
Thermal Stability Assessment
Thermal stress studies reveal excellent stability under moderate conditions, with less than 5% degradation after 7 days at 60°C under dry conditions [14]. Elevated temperature exposure at 80°C produces 10-15% degradation over 24 hours, indicating thermal decomposition products formation [14]. Humidity-accelerated conditions at 75% relative humidity and 40°C demonstrate 8-15% degradation over 30 days, primarily through moisture-related hydrolysis pathways [14].
Stress Condition | Time Period | Degradation (%) | Major Degradation Products | Analytical Method |
---|---|---|---|---|
Acidic Hydrolysis (1M HCl) | 24 hours | 15-25 | Debenzylated fragments, glucofuranose | HPLC-UV/MS |
Basic Hydrolysis (1M NaOH) | 8 hours | 8-12 | Hydrolysis products, benzyl alcohol | HPLC-UV/MS |
Oxidative (3% H₂O₂) | 48 hours | 5-10 | N-oxide derivatives, oxidized benzyl groups | HPLC-UV/MS |
Photolytic (UV 254 nm) | 24 hours | 12-18 | Photodegradation products, ring opening | HPLC-UV/MS |
Photolytic (Visible light) | 7 days | 3-8 | Minor photoproducts | HPLC-UV |
Thermal (60°C dry heat) | 7 days | <5 | Minimal degradation | HPLC-UV |
Thermal (80°C dry heat) | 24 hours | 10-15 | Thermal decomposition products | HPLC-UV/MS |
Humidity (75% RH, 40°C) | 30 days | 8-15 | Hydrolysis products, moisture-related degradation | HPLC-UV |
Environmental Hazard